Cas no 1434141-91-9 (3-Ethynyl-8-oxabicyclo[3.2.1]octane)
![3-Ethynyl-8-oxabicyclo[3.2.1]octane structure](https://ja.kuujia.com/scimg/cas/1434141-91-9x500.png)
3-Ethynyl-8-oxabicyclo[3.2.1]octane 化学的及び物理的性質
名前と識別子
-
- 3-ethynyl-8-oxabicyclo[3.2.1]octane
- 3-ETHYNYL-8-OXA-BICYCLO[3.2.1]OCTANE
- SB11034
- 3-Ethynyl-8-oxabicyclo[3.2.1]octane
-
- インチ: 1S/C9H12O/c1-2-7-5-8-3-4-9(6-7)10-8/h1,7-9H,3-6H2
- InChIKey: VZUPYRQNNYWQIA-UHFFFAOYSA-N
- SMILES: O1C2CC(C#C)CC1CC2
計算された属性
- 水素結合ドナー数: 0
- 氢键受体数量: 1
- 重原子数量: 10
- 回転可能化学結合数: 0
- 複雑さ: 164
- トポロジー分子極性表面積: 9.2
- XLogP3: 1.6
3-Ethynyl-8-oxabicyclo[3.2.1]octane Pricemore >>
Enterprise | No. | Product name | Cas No. | Purity | 仕様 | Price | 更新日時 | Inquiry |
---|---|---|---|---|---|---|---|---|
NAN JING YAO SHI KE JI GU FEN Co., Ltd. | PB05700-100MG |
3-ethynyl-8-oxabicyclo[3.2.1]octane |
1434141-91-9 | 95% | 100MG |
¥ 4,646.00 | 2023-04-04 | |
NAN JING YAO SHI KE JI GU FEN Co., Ltd. | PB05700-250 MG |
3-ethynyl-8-oxabicyclo[3.2.1]octane |
1434141-91-9 | 95% | 250MG |
¥ 11,134.00 | 2021-05-07 | |
NAN JING YAO SHI KE JI GU FEN Co., Ltd. | PB05700-1 G |
3-ethynyl-8-oxabicyclo[3.2.1]octane |
1434141-91-9 | 95% | 1g |
¥ 18,565.00 | 2021-05-07 | |
NAN JING YAO SHI KE JI GU FEN Co., Ltd. | PB05700-500 MG |
3-ethynyl-8-oxabicyclo[3.2.1]octane |
1434141-91-9 | 95% | 500MG |
¥ 12,381.00 | 2022-10-13 | |
NAN JING YAO SHI KE JI GU FEN Co., Ltd. | PB05700-100 MG |
3-ethynyl-8-oxabicyclo[3.2.1]octane |
1434141-91-9 | 95% | 100MG |
¥ 7,425.00 | 2021-05-07 | |
Ambeed | A175983-1g |
3-ethynyl-8-oxabicyclo[3.2.1]octane |
1434141-91-9 | 98% | 1g |
$2796.0 | 2024-04-23 | |
NAN JING YAO SHI KE JI GU FEN Co., Ltd. | PB05700-250mg |
3-ethynyl-8-oxabicyclo[3.2.1]octane |
1434141-91-9 | 95% | 250mg |
¥7431.0 | 2024-04-24 | |
NAN JING YAO SHI KE JI GU FEN Co., Ltd. | PB05700-1g |
3-ethynyl-8-oxabicyclo[3.2.1]octane |
1434141-91-9 | 95% | 1g |
¥18566.0 | 2024-04-24 | |
NAN JING YAO SHI KE JI GU FEN Co., Ltd. | PB05700-250MG |
3-ethynyl-8-oxabicyclo[3.2.1]octane |
1434141-91-9 | 95% | 250MG |
¥ 7,431.00 | 2023-04-04 | |
SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1253737-1g |
3-Ethynyl-8-oxabicyclo[3.2.1]octane |
1434141-91-9 | 98% | 1g |
¥30379 | 2023-04-15 |
3-Ethynyl-8-oxabicyclo[3.2.1]octane 関連文献
-
Qiurong Shi,Younghwan Cha,Yang Song,Jung-In Lee,Chengzhou Zhu,Xiaoyu Li,Min-Kyu Song,Dan Du,Yuehe Lin Nanoscale, 2016,8, 15414-15447
-
Carmine Coluccini,Dario Pasini,Angelo Taglietti Dalton Trans., 2007, 1588-1592
-
Zhongxu Wang,Jingxiang Zhao,Jingyang Wang,Carlos R. Cabrera,Zhongfang Chen J. Mater. Chem. A, 2018,6, 7547-7556
-
Krister Larsson,Lars Öhrström CrystEngComm, 2003,5, 222-225
-
Jing Huang,Chang-an Tao,Qi An,Weixia Zhang,Yiguang Wu,Xuesong Li,Dezhong Shen,Guangtao Li Chem. Commun., 2010,46, 967-969
-
Li Li,Chao Ma,Qingkun Kong,Weiping Li,Yan Zhang,Shenguang Ge,Mei Yan,Jinghua Yu J. Mater. Chem. B, 2014,2, 6669-6674
-
Yue Chen,Yanhui Tang,Ming Lei Dalton Trans., 2009, 2359-2364
-
S. Hristova,G. Dobrikov,F. S. Kamounah,S. Kawauchi,P. E. Hansen,V. Deneva,D. Nedeltcheva,L. Antonov RSC Adv., 2015,5, 102495-102507
3-Ethynyl-8-oxabicyclo[3.2.1]octaneに関する追加情報
Research Briefing on 3-Ethynyl-8-oxabicyclo[3.2.1]octane (CAS: 1434141-91-9): Recent Advances and Applications in Chemical Biology and Pharmaceutical Research
In recent years, the compound 3-Ethynyl-8-oxabicyclo[3.2.1]octane (CAS: 1434141-91-9) has garnered significant attention in the field of chemical biology and pharmaceutical research. This bicyclic scaffold, characterized by its unique oxabicyclic structure and ethynyl functional group, has demonstrated promising potential in drug discovery, particularly in the development of novel therapeutic agents and chemical probes. This briefing synthesizes the latest research findings, highlighting its synthetic routes, biological activities, and emerging applications.
The structural uniqueness of 3-Ethynyl-8-oxabicyclo[3.2.1]octane lies in its fused oxabicyclic core, which imparts rigidity and stereochemical complexity, making it an attractive building block for medicinal chemistry. Recent studies have explored its utility in click chemistry, where the ethynyl group facilitates bioorthogonal reactions for labeling and tracking biomolecules. For instance, a 2023 study published in Journal of Medicinal Chemistry demonstrated its use in Cu(I)-catalyzed azide-alkyne cycloaddition (CuAAC) to generate triazole-linked conjugates with enhanced pharmacokinetic properties.
Pharmacologically, derivatives of 3-Ethynyl-8-oxabicyclo[3.2.1]octane have shown activity against neurodegenerative targets. A 2022 preprint in BioRxiv reported its modulation of sigma-1 receptors, implicating potential applications in Alzheimer’s disease. Additionally, its role as a precursor in synthesizing bridged morphinan analogs has been investigated for opioid receptor binding, with preliminary data suggesting reduced side-effect profiles compared to traditional opioids.
Synthetic methodologies for 3-Ethynyl-8-oxabicyclo[3.2.1]octane have also advanced. A 2023 Organic Letters publication detailed a catalytic asymmetric route using palladium-catalyzed cyclization, achieving >90% enantiomeric excess. This progress addresses earlier challenges in stereocontrol, enabling broader exploration of structure-activity relationships (SAR).
Despite these advances, challenges remain in scalability and in vivo stability. Ongoing research aims to optimize metabolic resistance while retaining target engagement. Collaborative efforts between academia and industry, such as the NIH’s Molecular Libraries Program, are actively screening libraries containing this scaffold for new bioactivities.
In conclusion, 3-Ethynyl-8-oxabicyclo[3.2.1]octane represents a versatile chemotype with expanding therapeutic relevance. Its integration into drug discovery pipelines underscores the importance of structurally diverse scaffolds in addressing unmet medical needs. Future directions include leveraging its click-compatibility for targeted delivery systems and further elucidating its neuropharmacological mechanisms.
1434141-91-9 (3-Ethynyl-8-oxabicyclo[3.2.1]octane) Related Products
- 1804739-16-9(2-Fluoro-5-(fluoromethyl)-3-nitro-4-(trifluoromethoxy)pyridine)
- 1261669-55-9(Methyl 2-fluoro-6-(2,4,5-trichlorophenyl)isonicotinate)
- 2137767-76-9(4-(carboxymethyl)amino-4H,5H,6H,7H,8H-pyrazolo1,5-aazepine-2-carboxylic acid)
- 2098013-52-4(1,6-dimethyl-7-(pyridin-2-yl)-1H-imidazo[1,2-b]pyrazole)
- 2137663-70-6(4-Piperidinecarboxylic acid, 1-[5-[(methylamino)methyl]-2-furanyl]-)
- 823188-82-5(Methyl-(2-trifluoromethoxy-benzyl)-amine)
- 2680736-53-0(1-Acetyl-3-methanesulfonylazetidine-3-carboxylic acid)
- 2171709-68-3(2-{2-({(9H-fluoren-9-yl)methoxycarbonyl}amino)propanamidomethyl}pyridine-4-carboxylic acid)
- 1207001-83-9(2-(4-chlorophenoxy)-2-methyl-N-(2-{2-methyl-6-(morpholin-4-yl)pyrimidin-4-ylamino}ethyl)propanamide)
- 2228423-76-3(4-(tert-butoxy)-4-methylpiperidine)
